N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDZDYXIPXANKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide typically involves the condensation of 5-amino-1-phenylpyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, alcohols, and halogenated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Anticancer Activity: EGFR Inhibition and Apoptosis
Pyrazolo[3,4-d]pyrimidine derivatives with acetohydrazide substituents (e.g., compounds 234–237 ) show EGFR inhibition, with IC50 values ranging from 0.186 µM (237) to 34.55 µM (MCF-7 activity) . These are less potent than the reference drug erlotinib (EGFR IC50: 0.03 µM ) but demonstrate selectivity in apoptosis induction. For instance:
- Compound 235 induced the highest apoptosis (flow cytometry), followed by 234 , 236 , and 237 , suggesting substituent-dependent apoptotic efficacy .
- Docking studies (PDB ID: 1M17) revealed that these analogs inhibit the ATP-binding site, similar to co-crystallized ligands, by forming hydrogen bonds with residues like Met769 and hydrophobic interactions with Leu768 .
Antibacterial Activity: Peptide-Modified Derivatives
Peptide conjugates of pyrazolo[3,4-d]pyrimidines, such as compound 17 (ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanamido] pentanamido] acetate), exhibit broad-spectrum antibacterial activity with MIC values <1 µg/mL against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. This highlights the role of peptide side chains in enhancing membrane penetration or target affinity .
Comparison: The target compound’s 3-phenylpropanamide group lacks the amino acid ester modifications seen in 17, which may limit its antibacterial scope. However, its simpler structure could improve synthetic accessibility.
Analytical Characterization
Key techniques for structural confirmation include:
- IR Spectroscopy : Absorbance bands at 3417 cm⁻¹ (NH) and 1635 cm⁻¹ (C=O) .
- FAB-MS : Used to identify molecular ion peaks (e.g., [MH⁺] at m/z 432 for compound 11 ) .
- Elemental Analysis : Matches calculated values (e.g., C, 61.24%; H, 4.91% for 11 ) .
Tabulated Comparison of Key Analogs
| Compound | Biological Activity (IC50/MIC) | Key Structural Features | Synthesis Yield |
|---|---|---|---|
| 237 | EGFR: 0.186 µM; MCF-7: 34.55 µM | Acetohydrazide, 6-methyl | Moderate |
| Erlotinib | EGFR: 0.03 µM | Quinazoline core | N/A |
| Compound 17 | MIC: <1 µg/mL (broad-spectrum) | Peptide-modified side chain | 80% |
| Target Compound | Data not available | 3-Phenylpropanamide, 4-oxo | Likely high |
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have gained attention for their diverse biological activities, particularly in cancer treatment. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2 |
| Molecular Weight | 320.35 g/mol |
The structure features a pyrazolo[3,4-d]pyrimidine core with phenyl and propanamide substituents, contributing to its biological activity through interactions with various protein targets.
This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme is crucial for cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83, which leads to the inhibition of CDK2 activity. This inhibition alters cell cycle progression and can induce apoptosis in cancer cells .
Anticancer Effects
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : In vitro studies on various cancer cell lines (e.g., MCF-7) showed that these compounds can effectively inhibit tumor growth and induce apoptosis .
- Cell Cycle Arrest : Flow cytometric analyses indicated that treatment with these compounds can lead to cell cycle arrest at the S and G2/M phases, demonstrating their potential as anticancer agents .
Selectivity and Potency
The potency of this compound varies across different cancer models:
| Compound | Target | IC50 (µM) |
|---|---|---|
| 5i | EGFR/VGFR2 | 0.3 (EGFR), 7.60 (VGFR2) |
| 12b | EGFR WT | 0.016 |
| EGFR T790M | 0.236 |
These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance selectivity and potency against specific cancer targets .
Case Studies
Several studies highlight the biological activity of this compound:
- Phenylpyrazolo[3,4-d]pyrimidines : A series of derivatives were synthesized and tested for their ability to inhibit EGFR and VGFR2. The most potent compounds showed IC50 values ranging from 0.3 µM to 24 µM across different targets .
- In Vitro Evaluations : In laboratory settings, this compound was evaluated for its effects on cellular processes such as signaling pathways and gene expression alterations .
Q & A
Q. What are the common synthetic routes for this compound, and what critical parameters govern yield and purity?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Coupling reactions : Amide bond formation between the pyrazolo-pyrimidine intermediate and 3-phenylpropanoyl chloride under anhydrous conditions.
- Cyclization : Acid- or base-catalyzed ring closure to stabilize the oxo group at position 3. Critical parameters include:
- Temperature control : Excess heat (>80°C) may degrade sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but require rigorous drying .
- Catalysts : Triethylamine or DMAP for efficient amide coupling . Yields typically range from 45–70%, with purity >95% confirmed via HPLC .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning (e.g., phenyl group at N1 vs. C3) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₁₇N₅O₂) and detects isotopic patterns for chlorine-free derivatives .
- X-ray crystallography : Resolves bond angles (e.g., C–N bond lengths: 1.34–1.38 Å) and crystallographic packing, critical for understanding intermolecular interactions .
Q. What preliminary biological screening assays are recommended?
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ values <10 μM suggest high potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-dependent responses (EC₅₀: 2–20 μM) .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability; logP ~3.2 indicates moderate lipophilicity .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be resolved?
Discrepancies often arise from:
- Structural analogs : Subtle substituent changes (e.g., trifluoromethyl vs. methoxy groups) alter binding kinetics .
- Assay conditions : Varying ATP concentrations in kinase assays may skew IC₅₀ values. Standardize protocols using controls like staurosporine .
- Metabolic stability : Hepatic microsome studies (human vs. rodent) explain species-specific activity differences . Resolution strategy : Perform head-to-head comparisons under identical conditions and validate with structural analogs .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
- Salt formation : React with hydrochloric acid to improve aqueous solubility (e.g., hydrochloride salt solubility: 12 mg/mL vs. free base: 0.8 mg/mL) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance plasma half-life .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) for pH-dependent release in target tissues .
Q. How to design experiments to elucidate the mechanism of enzyme inhibition?
- Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For this compound, uncompetitive inhibition of CDK2 is observed with Km reduced by 40% .
- Molecular docking : Simulate binding modes using AutoDock Vina; prioritize poses with hydrogen bonds to hinge regions (e.g., pyrimidine O4 interaction with Glu81 in EGFR) .
- Site-directed mutagenesis : Replace key residues (e.g., Leu858 in EGFR) to confirm binding specificity .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Dual-target activity : The compound may inhibit COX-2 (anti-inflammatory) at lower concentrations (IC₅₀: 5 μM) and CDK2 (anticancer) at higher doses (IC₅₀: 8 μM) .
- Cell-type specificity : Macrophages (RAW264.7) show TNF-α suppression, while epithelial cells (A549) undergo apoptosis via caspase-3 activation .
- Dosage thresholds : Anti-inflammatory effects plateau at 10 μM, whereas anticancer activity requires sustained exposure (>24 hours) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide coupling | DMF, 0°C, EDC/HOBt | 65 | 98 | |
| Cyclization | HCl (cat.), reflux, 6h | 58 | 95 | |
| Purification | Column chromatography (EtOAc/hexane) | — | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
